Piperazine-2,6-dione

Vue d'ensemble

Description

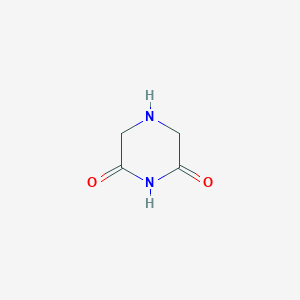

Piperazine-2,6-dione is an organic compound with the molecular formula C4H6N2O2. It is a derivative of piperazine, characterized by the presence of two ketone groups at the 2 and 6 positions of the piperazine ring. This compound is known for its white crystalline appearance and is soluble in water and some organic solvents. This compound is utilized as an intermediate in organic synthesis and has various applications in medicinal chemistry and industrial processes .

Applications De Recherche Scientifique

Piperazine-2,6-dione has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anticancer agents.

Biological Research: The compound is studied for its potential biological activities, such as anticancer, antiviral, and antibacterial properties.

Industrial Applications: this compound is used in the production of dyes and other industrial chemicals.

Mécanisme D'action

Target of Action

Piperazine-2,6-dione is a key component in the synthesis of dexrazoxane , a drug used to prevent anthracycline-induced cardiotoxicity . Dexrazoxane has two main targets: iron ions and the enzyme topoisomerase II . The iron ions are involved in the generation of oxidative stress, while topoisomerase II regulates the topology of DNA .

Mode of Action

This compound, as part of dexrazoxane, interacts with its targets in two main ways. First, it chelates iron ions, preventing them from participating in reactions that generate oxidative stress . Second, it interacts with topoisomerase II, an enzyme that manages DNA tangles and supercoils . This interaction is thought to disrupt the enzyme’s normal function, thereby protecting cells from damage .

Biochemical Pathways

The biochemical pathways affected by this compound, through dexrazoxane, are those involved in oxidative stress and DNA topology regulation . By chelating iron ions, dexrazoxane prevents the Fenton reaction, which generates harmful reactive oxygen species . By interacting with topoisomerase II, it disrupts the normal functioning of this enzyme, which could otherwise lead to DNA damage .

Pharmacokinetics

Dexrazoxane is known to have good bioavailability and is metabolized in the liver

Result of Action

The primary result of this compound’s action, through dexrazoxane, is the prevention of anthracycline-induced cardiotoxicity . This is achieved by reducing oxidative stress and preventing DNA damage . As a result, dexrazoxane can protect the heart from the chronic type of cardiotoxicity that can occur with anthracycline treatment .

Action Environment

The action of this compound, as part of dexrazoxane, can be influenced by various environmental factors. For example, the presence of iron ions is necessary for its antioxidant action . Additionally, the activity of topoisomerase II, which can be affected by various cellular and environmental factors, is crucial for its DNA-protective action

Analyse Biochimique

Cellular Effects

Piperazine-2,6-dione has been found to exhibit anticancer activity against various human cancer cell lines . It is believed to induce apoptosis and suppress the proliferation of cancer cells

Molecular Mechanism

It is suggested that it may act as a reversible inhibitor of acetylcholinesterase , an enzyme involved in the transmission of nervous signals This could potentially disturb the motility of certain cells or organisms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Piperazine-2,6-dione can be synthesized through several methods. One common approach involves the condensation of iminodiacetic acid with various amines under microwave irradiation. This method yields this compound derivatives in high yields . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of iminodiacetic acid with amines, followed by purification through crystallization. The use of microwave irradiation in these reactions enhances the efficiency and yield of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Piperazine-2,6-dione undergoes various chemical reactions, including:

Condensation Reactions: It reacts with carboxylic acids to form amides and other derivatives.

Substitution Reactions: The compound can undergo substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions:

Microwave Irradiation: Used to enhance reaction rates and yields in condensation reactions.

Sulfonium Salts: Utilized in the cyclization of diamine derivatives.

Major Products Formed:

Amides: Formed through condensation reactions with carboxylic acids.

Substituted Piperazines: Formed through substitution reactions with halogenated compounds.

Comparaison Avec Des Composés Similaires

Piperazine-2,6-dione is unique compared to other piperazine derivatives due to its specific structural features and biological activities. Similar compounds include:

Piperazine: A simpler derivative used as an anthelmintic agent.

Diketopiperazines: A class of compounds with similar structural features but different biological activities, such as anticancer and antiviral properties.

This compound stands out due to its specific applications in medicinal chemistry and its unique mechanism of action involving GABA receptor agonism .

Activité Biologique

Piperazine-2,6-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various therapeutic potentials, particularly in the fields of psychiatry and oncology.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the reaction of piperazine derivatives with different electrophiles. The structural versatility of piperazine allows for modifications that can enhance biological activity. For instance, derivatives with specific substitutions at the 1 or 4 positions of the piperazine ring have been shown to exhibit improved pharmacological profiles.

Antipsychotic Properties

One of the most notable applications of this compound derivatives is in the treatment of psychiatric disorders. A study reported the synthesis of novel piperidine-2,6-dione derivatives that displayed potent activity at dopamine D(2) and D(3) receptors as well as serotonin receptors (5-HT(1A), 5-HT(2A), and 5-HT(2C)). Compound 5 from this study exhibited a high affinity for these receptors and demonstrated efficacy in behavioral models predictive of antipsychotic activity without causing extrapyramidal symptoms, suggesting a favorable safety profile compared to traditional antipsychotics like clozapine .

Anticancer Activity

Recent research has highlighted the anticancer potential of piperazine derivatives. A series of tryptamine-piperazine-2,5-dione conjugates were synthesized and evaluated for their ability to inhibit human pancreatic cancer cell lines (AsPC-1 and SW1990). The lead compound demonstrated an IC50 value of 6 ± 0.85 μM, indicating significant growth inhibition. Mechanistic studies revealed that this compound induced apoptosis in cancer cells by decreasing the phosphorylation of oncogenic proteins ERK and AKT and increasing levels of cleaved PARP, a marker for apoptosis .

Comparative Biological Activity

The following table summarizes key findings regarding the biological activities associated with various this compound derivatives:

Case Studies

- Antipsychotic Efficacy : In a behavioral model involving mice, compound 5 effectively inhibited apomorphine-induced climbing behavior and MK-801-induced hyperactivity. These results suggest its potential as a novel antipsychotic agent with reduced side effects compared to existing treatments .

- Cancer Treatment : The tryptamine-piperazine derivative (compound 6h) not only inhibited cell proliferation in pancreatic cancer cell lines but also showed selective cytotoxicity without affecting normal pancreatic duct cells at similar concentrations. This selectivity is crucial for developing targeted cancer therapies .

Propriétés

IUPAC Name |

piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c7-3-1-5-2-4(8)6-3/h5H,1-2H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJAWBVQRMVFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90320623 | |

| Record name | piperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4774-22-5 | |

| Record name | 4774-22-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | piperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.